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molecular formula C9H11NO2 B373975 N-(4-Methoxyphenyl)acetamide CAS No. 51-66-1

N-(4-Methoxyphenyl)acetamide

Cat. No. B373975
M. Wt: 165.19g/mol
InChI Key: XVAIDCNLVLTVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312345B2

Procedure details

Acetic anhydride (10.21 g, 9.4 mL, 100 mmol) was added dropwise over 1 hour to a stirred solution of p-anisidine (12.32 g, 100 mmol) in dichloromethane (40 mL) at 25-30° C. The mixture was stirred for an additional 1 hour at the same temperature. Hexane (120 mL) was added dropwise to the mixture at 25-30° C. The obtained suspension was stirred for 1 hour at the same temperature. The precipitated crystals were separated by filtration and dried under reduced pressure to give 15.31 g (92.7%) of N-(4-methoxyphenyl)acetamide [3a] as off-white crystals.
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
12.32 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=1.CCCCCC>ClCCl>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:1](=[O:3])[CH3:2])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
12.32 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 1 hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The obtained suspension was stirred for 1 hour at the same temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were separated by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.31 g
YIELD: PERCENTYIELD 92.7%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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